
2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
While there isn’t specific information on the synthesis of “2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide”, benzamides can be synthesized through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .科学的研究の応用
Anticancer Activity
A study by Alafeefy et al. (2015) synthesized compounds related to 2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide and evaluated their anticancer activity. The derivatives showed remarkable antitumor activity against various cancer cell lines, suggesting potential applications in cancer treatment (Alafeefy et al., 2015).
Imaging of Sigma2 Receptor Status in Tumors
Tu et al. (2007) developed fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. Their research demonstrated the potential use of these compounds in diagnostic imaging for cancer (Tu et al., 2007).
Synthesis of Fused Nitrogen Heterocycles
Okano et al. (1996) explored the synthesis of benzoindolizidinone, indolizidinone, and quinolizidinone derivatives, which have a trifluoromethyl group adjacent to nitrogen. This study contributes to the development of new nitrogen-containing heterocycles for various applications (Okano et al., 1996).
Ortho-Fluorination in Medicinal Chemistry
Wang et al. (2009) reported on the ortho-fluorination of triflamide-protected benzylamines, highlighting its importance in medicinal chemistry and synthesis. This process is key for introducing fluorine atoms into benzamide derivatives (Wang et al., 2009).
Synthesis of Polymer Semiconductors
Yan et al. (2013) used a derivative similar to this compound as an electron-acceptor building block for polymer semiconductors. This work contributes to the field of organic electronics, particularly in developing materials for n-type organic thin film transistors (Yan et al., 2013).
Rhodium-Catalyzed C-H Alkenylation
Cui et al. (2023) described the rhodium(III)-catalyzed alkenylation of benzamides with difluorohomoallylic silyl ethers. This process is important for the synthesis of elaborate difluorinated compounds, which are widely used in pharmaceutical and agrochemical industries (Cui et al., 2023).
作用機序
Target of Action
It’s known that indole derivatives, which include 2,6-difluoro-n-(2-oxoindolin-5-yl)benzamide, have been found to bind with high affinity to multiple receptors . These receptors are likely to be the primary targets of the compound.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect both extrinsic and intrinsic pathways of the apoptotic machine . Therefore, it’s possible that this compound may affect similar pathways, leading to downstream effects such as the induction of apoptosis.
Result of Action
It’s known that certain indole derivatives can induce late cellular apoptosis . Therefore, it’s possible that this compound may have a similar effect.
生化学分析
Biochemical Properties
2,6-difluoro-N-(2-oxoindolin-5-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can modulate their biological functions . This compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, thereby affecting the overall biochemical processes within the cell.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives have been shown to exhibit cytotoxic effects on cancer cell lines, such as colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . This suggests that this compound may have potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. This compound can bind to enzymes and proteins, leading to their inhibition or activation . For instance, it may inhibit enzymes involved in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function . Studies have shown that indole derivatives can exhibit sustained biological activity over extended periods, suggesting that this compound may have long-lasting effects in vitro and in vivo
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, this compound may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, leading to alterations in cellular energy production and metabolism . Understanding the metabolic pathways affected by this compound is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within the cell . Additionally, the distribution of this compound within different tissues can influence its therapeutic efficacy and potential side effects
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and apoptosis . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanism of action.
特性
IUPAC Name |
2,6-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2O2/c16-10-2-1-3-11(17)14(10)15(21)18-9-4-5-12-8(6-9)7-13(20)19-12/h1-6H,7H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVRDPBGABXUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine-8-carbohydrazide](/img/structure/B2603415.png)
![N-(4-butylphenyl)-1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2603416.png)
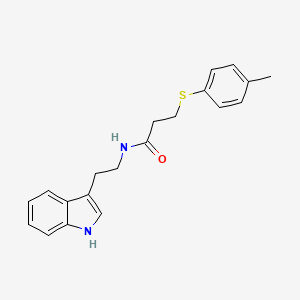
![3-(3-bromophenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2603420.png)
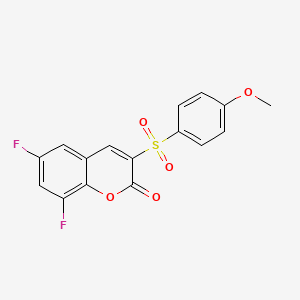
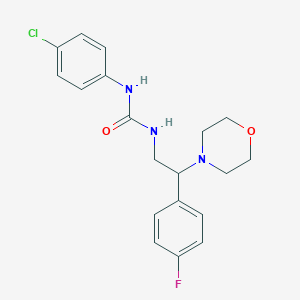
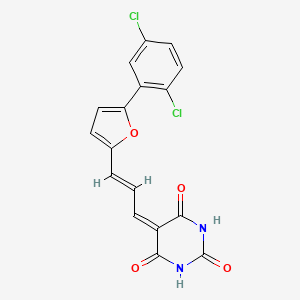
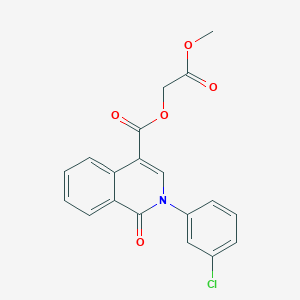
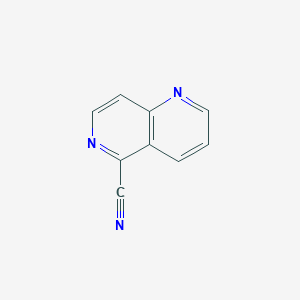
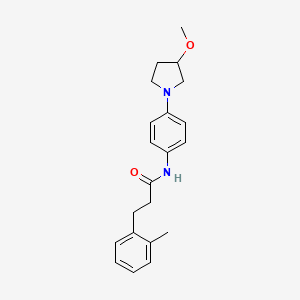

![5-(pyridin-3-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide](/img/structure/B2603436.png)